

# M351-0056: A Novel VISTA Agonist for Psoriasis Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

M351-0056 is a novel, low molecular weight compound identified as a modulator of the V-domain immunoglobulin suppressor of T-cell activation (VISTA), a critical negative checkpoint regulator of the immune system.[1][2] Preclinical research has demonstrated its potential as a therapeutic agent for autoimmune diseases, particularly psoriasis. This document provides a comprehensive technical overview of M351-0056, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate further research and development.

#### Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease affecting a significant portion of the global population.[3][4] The pathogenesis of psoriasis involves the dysregulation of various immune cells, including T cells, and the overproduction of inflammatory cytokines.[5] VISTA, a member of the B7 family of immune checkpoint proteins, is primarily expressed on naive T lymphocytes and plays a crucial role in maintaining peripheral tolerance by inhibiting T cell responses.[2][5] Enhancing the immunosuppressive function of VISTA represents a promising therapeutic strategy for autoimmune conditions like psoriasis.[2][5] M351-0056 was identified through virtual screening of a large chemical library and has been characterized as a VISTA agonist with immunomodulatory properties.[1][2]



### **Mechanism of Action**

M351-0056 functions as a small molecule agonist of VISTA.[5] By binding to the extracellular domain of VISTA, it enhances its natural immunosuppressive activity.[5] This leads to the suppression of T cell-mediated immune responses, a key driver of psoriatic inflammation.[5] Mechanistic studies have revealed that the immunomodulatory effects of M351-0056 are mediated, at least in part, through the JAK2-STAT2 signaling pathway.[1][2] Treatment with M351-0056 has been shown to decrease the phosphorylation of JAK2 and STAT2 in peripheral blood mononuclear cells (PBMCs).[1]

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies of **M351-0056**.

Table 1: Binding Affinity of M351-0056 for Human VISTA

| Parameter | Value           | Method                    |
|-----------|-----------------|---------------------------|
| K D       | 12.60 ± 3.84 μM | Microscale Thermophoresis |
| [1][2]    |                 |                           |

Table 2: In Vivo Efficacy of M351-0056 in an Imiquimod-Induced Psoriasis Mouse Model



| Parameter                                                                    | Treatment Group                              | Result                                                         |
|------------------------------------------------------------------------------|----------------------------------------------|----------------------------------------------------------------|
| Dosage                                                                       | M351-0056 (25 $mg \cdot kg^{-1}$ once daily) | Ameliorated imiquimod-<br>induced psoriasis-like<br>dermatitis |
| Ear Thickness                                                                | M351-0056                                    | Reduced ear thickness<br>compared to the model<br>group[6]     |
| Histological Analysis (H&E<br>Staining)                                      | M351-0056                                    | Decreased ear and back skin thickness[6]                       |
| Inflammatory Cytokine mRNA<br>and Protein Expression in<br>Psoriatic Lesions | M351-0056                                    | Decreased expression of inflammatory cytokines                 |
| [1][2][6]                                                                    |                                              |                                                                |

Table 3: In Vitro Effects of M351-0056 on Human Immune Cells

| Cell Type          | Effect of M351-0056                                        |
|--------------------|------------------------------------------------------------|
| PBMCs              | Decreased inflammatory cytokine secretion                  |
| PBMCs              | Suppressed proliferation                                   |
| Human CD4+ T cells | Decreased cytokine secretion                               |
| Human T cells      | Enhanced conversion into Foxp3+ regulatory T cells (Tregs) |
| [1][2]             |                                                            |

# Experimental Protocols Virtual Screening for VISTA Ligands

A homology model of the 3D structure of the VISTA protein was developed.[1][2] Subsequently, a virtual screening of a library containing approximately 130,000 structurally diverse small molecules (from ChemDiv library) was performed using molecular docking to identify potential



low molecular weight ligands that could bind to VISTA.[1] The binding postures of the docked ligands with the VISTA protein were visualized to select promising candidates, leading to the identification of **M351-0056**.[1][2]

### In Vitro Assays with Human Immune Cells

- Cytokine Secretion: Peripheral blood mononuclear cells (PBMCs) or isolated human CD4+ T cells were cultured and stimulated in the presence or absence of M351-0056. The supernatant was collected, and the levels of various inflammatory cytokines were measured using techniques such as ELISA.[1][2]
- T Cell Proliferation: PBMCs were labeled with a fluorescent dye such as 5-(and 6)carboxyfluorescein diacetate succinimidyl ester (CFSE) and stimulated to proliferate. The
  effect of M351-0056 on T cell proliferation was assessed by flow cytometry, measuring the
  dilution of the fluorescent dye in dividing cells.[1]
- Regulatory T Cell Conversion: Human T cells were cultured under conditions that promote
  their differentiation into Foxp3+ regulatory T cells (Tregs). The impact of M351-0056 on this
  conversion was determined by intracellular staining for the transcription factor Foxp3
  followed by flow cytometric analysis.[1]

# Imiquimod-Induced Psoriasis-Like Dermatitis Mouse Model

- Induction of Psoriasis: A daily topical dose of imiquimod cream was applied to the shaved back and ear of mice to induce a psoriasis-like skin inflammation.[1]
- Treatment: Mice were administered **M351-0056** daily (e.g., 25 mg·kg<sup>-1</sup>).[6]
- Assessment of Inflammation: The severity of skin inflammation was evaluated by monitoring parameters such as ear thickness, which was measured daily.[6]
- Histological Analysis: At the end of the study, skin samples from the ear and back were collected, fixed, and processed for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.[6]



• Cytokine Analysis: The expression levels of inflammatory cytokines in the psoriatic skin lesions were quantified at both the mRNA (e.g., by RT-qPCR) and protein (e.g., by ELISA or immunohistochemistry) levels.[1][2]

# **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: M351-0056 signaling pathway in T cells.





Click to download full resolution via product page

Caption: Experimental workflow for M351-0056 discovery and validation.

#### Conclusion

M351-0056 is a promising preclinical candidate for the treatment of psoriasis and potentially other autoimmune diseases. Its mode of action as a VISTA agonist, coupled with favorable in vitro and in vivo data, provides a strong rationale for further investigation. The detailed methodologies and summarized data presented in this guide are intended to support the scientific community in advancing the research and development of this novel immunomodulatory compound.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. M351-0056 is a novel low MW compound modulating the actions of the immunecheckpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M351-0056 is a novel low MW compound modulating the actions of the immune-checkpoint protein VISTA PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of clinical trials of biologic agents and small molecules for psoriasis in Asian subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Small Molecule Agonist Targeting VISTA Protheragen [protheragen.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [M351-0056: A Novel VISTA Agonist for Psoriasis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11199581#m351-0056-for-psoriasis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com